2-Piperazin-1-yl-quinoxaline hydrochloride
Overview
Description
2-Piperazin-1-yl-quinoxaline hydrochloride is a chemical compound with the molecular formula C13H17N4Cl. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound. This compound is known for its significant biological and pharmacological activities, making it a valuable subject of study in medicinal chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperazin-1-yl-quinoxaline hydrochloride typically involves the reaction of quinoxaline with piperazine under specific conditions. One common method involves the use of a one-pot multiple-component reaction under green conditions, utilizing a nanocatalyst such as hercynite sulfaguanidine-SA immobilized on the surface of FeAl2O4 magnetic nanoparticles . This method is efficient and environmentally friendly, producing high yields of the desired product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Piperazin-1-yl-quinoxaline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different biological activities.
Scientific Research Applications
2-Piperazin-1-yl-quinoxaline hydrochloride has numerous scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe for studying biological processes and as a precursor for bioactive compounds.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Piperazin-1-yl-quinoxaline hydrochloride involves its interaction with specific molecular targets, such as tyrosine kinases. It binds to the active site of these enzymes, inhibiting their activity and thereby interfering with signaling pathways that promote cell proliferation and survival. This makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 4-Piperazin-1-yl-quinoline dihydrochloride
- 1-(2-(Piperazin-1-yl)ethyl)quinolin-2(1H)-one hydrochloride
- 4-(Piperazin-1-ylmethyl)quinoline hydrochloride
Uniqueness
2-Piperazin-1-yl-quinoxaline hydrochloride is unique due to its specific structure, which allows it to interact effectively with a variety of biological targets.
Properties
IUPAC Name |
2-piperazin-1-ylquinoxaline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4.ClH/c1-2-4-11-10(3-1)14-9-12(15-11)16-7-5-13-6-8-16;/h1-4,9,13H,5-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAJTINZUSOXDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3N=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50506880 | |
Record name | 2-(Piperazin-1-yl)quinoxaline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50506880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76052-62-5 | |
Record name | 2-(Piperazin-1-yl)quinoxaline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50506880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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